molecular formula C17H27NO2 B5601645 N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide

N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide

Cat. No. B5601645
M. Wt: 277.4 g/mol
InChI Key: LNMWCSWONVMCFK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide, also known as DMHPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide exerts its pharmacological effects through the modulation of various signaling pathways, including the inhibition of the NF-κB pathway, activation of the AMPK pathway, and modulation of the MAPK pathway. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, its limited solubility in aqueous solutions may pose challenges for its use in certain experimental settings.

Future Directions

Future research on N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide should focus on elucidating its precise mechanism of action and identifying its potential therapeutic targets. Additionally, further studies are needed to investigate its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in preclinical and clinical settings.

Synthesis Methods

N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide can be synthesized through a multistep process involving the reaction of 3-methyl-3-buten-1-ol with benzoyl chloride, followed by the reaction with 1,2-dimethylpropylamine. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide has been extensively studied for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and analgesic. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(2R)-3-methylbutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-12(2)13(3)18-16(19)15-8-6-7-14(11-15)9-10-17(4,5)20/h6-8,11-13,20H,9-10H2,1-5H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMWCSWONVMCFK-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)C1=CC=CC(=C1)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C)NC(=O)C1=CC=CC(=C1)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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